molecular formula C12H13NO3 B2620680 methyl 3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane]-8-carboxylate CAS No. 2375270-22-5

methyl 3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane]-8-carboxylate

Cat. No.: B2620680
CAS No.: 2375270-22-5
M. Wt: 219.24
InChI Key: RSAQWLOGEOOFRY-UHFFFAOYSA-N
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Description

Methyl 3,4-dihydrospiro[1,4-benzoxazine-2,1’-cyclopropane]-8-carboxylate: is a complex organic compound with a unique spiro structure. This compound is part of the benzoxazine family, which is known for its diverse applications in various fields such as materials science, pharmaceuticals, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,4-dihydrospiro[1,4-benzoxazine-2,1’-cyclopropane]-8-carboxylate typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the use of iminium cations from cyanuric chloride and dimethylformamide as cyclizing agents has been reported to yield high purity products under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of laboratory synthesis techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-dihydrospiro[1,4-benzoxazine-2,1’-cyclopropane]-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Methyl 3,4-dihydrospiro[1,4-benzoxazine-2,1’-cyclopropane]-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3,4-dihydrospiro[1,4-benzoxazine-2,1’-cyclopropane]-8-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dihydrospiro[1,4-benzoxazine-2,1’-cyclopropane] hydrochloride
  • 6-substituted 3-methyl-3,4-dihydro-2H-[1,4]benzoxazines

Uniqueness

Methyl 3,4-dihydrospiro[1,4-benzoxazine-2,1’-cyclopropane]-8-carboxylate is unique due to its specific spiro structure and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

methyl spiro[3,4-dihydro-1,4-benzoxazine-2,1'-cyclopropane]-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-15-11(14)8-3-2-4-9-10(8)16-12(5-6-12)7-13-9/h2-4,13H,5-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSAQWLOGEOOFRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)NCC3(O2)CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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